molecular formula C10H15BrClN B6309610 (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1391566-64-5

(R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B6309610
CAS No.: 1391566-64-5
M. Wt: 264.59 g/mol
InChI Key: NBIZUXWSIIGBEV-HNCPQSOCSA-N
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Description

®-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a bromophenyl group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bromophenyl precursor.

    Chiral Resolution: The chiral center is introduced through a stereoselective reaction, often involving chiral catalysts or reagents.

    Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, sodium thiolate, or alkoxide bases.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is used to study the effects of chiral amines on biological systems. It can serve as a model compound for understanding the interactions between chiral molecules and biological targets.

Medicine

In medicine, ®-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride is investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding to aromatic receptors, while the amine group can form hydrogen bonds with target molecules. This dual interaction enhances its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride stands out due to its chiral nature and the presence of both a bromophenyl group and an amine group. This combination allows for diverse chemical reactivity and broad applicability in various fields.

Properties

IUPAC Name

(1R)-1-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIZUXWSIIGBEV-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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